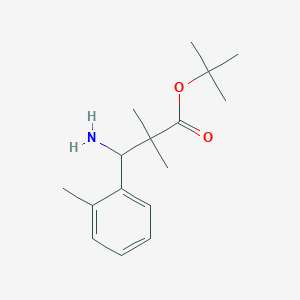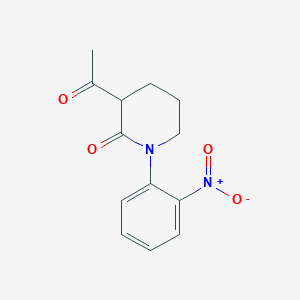
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a 1-methyl-1H-pyrazol-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 4-chloro-1-methyl-1H-pyrazole to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(1H-Pyrazol-1-yl)pyrimidine: Lacks the cyclopentyl and methyl groups.
2-(1H-Pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring and no cyclopentyl group.
Uniqueness
2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic targets .
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-cyclopentyl-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H16N4/c1-17-9-11(8-15-17)12-6-7-14-13(16-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChIキー |
KRAFFPLLVYCWLS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


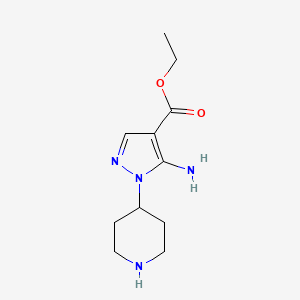
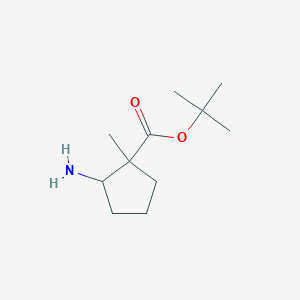
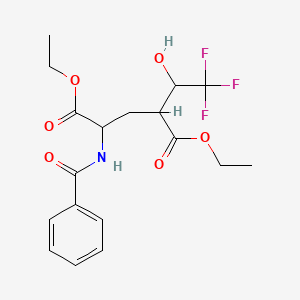
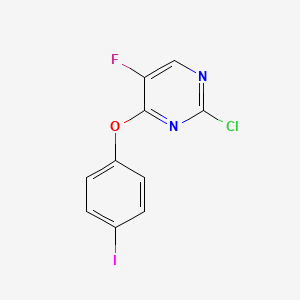
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
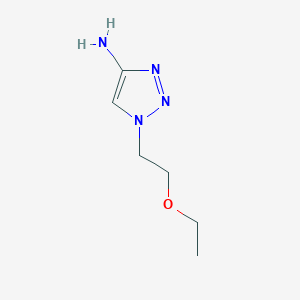
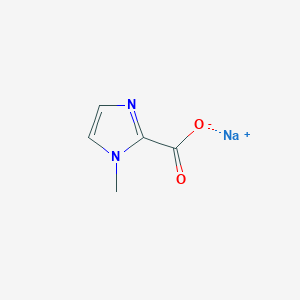
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

